4-Bromobenzaldehyde oxime
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Overview
Description
4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO. It is derived from 4-bromobenzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
4-Bromobenzaldehyde+Hydroxylamine Hydrochloride→4-Bromobenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up with appropriate adjustments for industrial conditions such as temperature control, solvent recovery, and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzonitrile.
Reduction: Reduction of the oxime group can yield 4-bromoaniline.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: 4-Bromobenzonitrile
Reduction: 4-Bromoaniline
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
4-Bromobenzaldehyde oxime has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde oxime involves its reactivity due to the presence of both the oxime and bromine functional groups. The oxime group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Bromobenzaldehyde: The parent compound, which lacks the oxime group.
4-Bromobenzonitrile: An oxidation product of 4-bromobenzaldehyde oxime.
4-Bromoaniline: A reduction product of this compound.
Uniqueness: this compound is unique due to the presence of both the oxime and bromine functional groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZGAXKZZRCBN-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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